Lumefantrine-d9 -

Lumefantrine-d9

Catalog Number: EVT-1504775
CAS Number:
Molecular Formula: C₃₀H₂₃D₉Cl₃NO
Molecular Weight: 538
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lumefantrine-d9 is a stable isotope-labeled derivative of lumefantrine, an antimalarial drug commonly used in combination with artemether for the treatment of malaria. Lumefantrine-d9 is primarily utilized in pharmacokinetic studies and therapeutic drug monitoring due to its ability to enhance the accuracy of analytical methods, particularly in mass spectrometry and liquid chromatography.

Source

Lumefantrine-d9 is synthesized from lumefantrine, which is derived from the natural product artemisinin. The synthesis involves the incorporation of deuterium isotopes into the lumefantrine structure, allowing for improved detection and quantification in biological matrices.

Classification

Lumefantrine-d9 belongs to the class of compounds known as antimalarials. It is specifically classified as a benzhydryl derivative and exhibits properties that make it effective against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Synthesis Analysis

Methods

The synthesis of lumefantrine-d9 typically involves several key steps, including:

  1. Starting Materials: The synthesis begins with lumefantrine as the starting compound.
  2. Deuteration: The introduction of deuterium atoms is achieved through various chemical reactions, such as exchange reactions or using deuterated solvents during synthesis.
  3. Purification: The product is purified using techniques such as chromatography to ensure high purity levels suitable for analytical applications.

Technical Details

The synthesis process may utilize reagents like di-n-butylamine and dichloromethane under controlled conditions to selectively incorporate deuterium into specific positions on the lumefantrine molecule. The use of nuclear magnetic resonance spectroscopy is common for confirming the incorporation of deuterium and assessing the purity of the final product .

Molecular Structure Analysis

Structure

The molecular formula for lumefantrine-d9 is C30H32Cl2N2OC_{30}H_{32}Cl_2N_2O, with a molecular weight that accounts for the additional deuterium atoms. The structure features a complex arrangement of aromatic rings and a piperidine moiety, which are critical for its biological activity.

Data

  • Molecular Weight: Approximately 525.5 g/mol
  • Chemical Structure: The structural representation includes multiple chiral centers, contributing to its pharmacological properties.
Chemical Reactions Analysis

Reactions

Lumefantrine-d9 can participate in various chemical reactions typical of organic compounds, including:

  1. Substitution Reactions: These may involve halogen exchange or modifications to functional groups.
  2. Deuterium Exchange: Under certain conditions, lumefantrine-d9 can undergo exchange reactions where deuterium atoms can be replaced by hydrogen atoms or vice versa.

Technical Details

The stability of lumefantrine-d9 under different conditions makes it suitable for use as an internal standard in analytical methods. Its unique isotopic signature allows for differentiation from non-labeled lumefantrine during mass spectrometric analysis .

Mechanism of Action

Process

Lumefantrine acts by inhibiting the heme detoxification process in Plasmodium species. Once inside the parasite, it interferes with the digestion of hemoglobin, leading to toxic accumulation of heme that ultimately results in the death of the parasite.

Data

  • Target Enzyme: Lumefantrine primarily targets the digestive vacuole of malaria parasites.
  • Efficacy: Its combination with artemether enhances therapeutic efficacy through synergistic action against malaria parasites.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Lumefantrine-d9 typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in organic solvents like ethanol and methanol but has limited solubility in water.

Chemical Properties

  • Stability: Lumefantrine-d9 is stable under normal laboratory conditions but should be protected from light and moisture.
  • pKa Value: The pKa values relevant to lumefantrine-d9 indicate its behavior in acidic or basic environments, affecting its solubility and interaction with biological systems.
Applications

Scientific Uses

Lumefantrine-d9 serves several important roles in scientific research:

  1. Pharmacokinetic Studies: It is widely used as an internal standard in pharmacokinetic studies to accurately measure lumefantrine levels in biological samples .
  2. Therapeutic Drug Monitoring: The compound aids in monitoring therapeutic levels of lumefantrine in patients undergoing treatment for malaria.
  3. Analytical Method Development: Researchers utilize lumefantrine-d9 to develop and validate new analytical methods for drug quantification, ensuring high sensitivity and specificity .
Introduction to Lumefantrine-d9

Chemical Identity and Structural Characteristics

Lumefantrine-d9 (C30H23D9Cl3NO; MW: 538.00 g/mol) is a deuterium-labeled analog of the antimalarial drug Lumefantrine (Benflumetol, C30H32Cl3NO; MW: 528.94 g/mol). Its chemical name is 2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol-d9, with CAS number 2477594-24-2 (unlabeled: 82186-77-4) [1] [6] [7]. The compound features nine deuterium atoms at the terminal methyl groups of the dibutylamino side chain (–N(CD2CD2CD2CD3), while retaining the chlorinated fluorene backbone and benzylidene moiety of the parent molecule [1] [7] [9]. This strategic isotopic substitution minimizes structural perturbation while creating a distinct mass signature for detection.

Structural and Analytical ComparisonTable 1: Comparative Analysis of Lumefantrine and Lumefantrine-d9

PropertyLumefantrineLumefantrine-d9
Molecular FormulaC30H32Cl3NOC30H23D9Cl3NO
Molecular Weight528.94 g/mol538.00 g/mol
CAS Number82186-77-42477594-24-2
Deuterium PositionsNoneDibutylamino terminal methyl groups
Purity Specifications>98% (HPLC)>95% (HPLC); Isotopic Enrichment >95%
Primary SolubilityDMSO (≥20 mg/mL)DMSO (50 mg/mL)

The deuterium incorporation confers critical advantages for analytical applications:

  • Metabolic Stability: Deuterium atoms at the alkyl chain reduce hepatic degradation by cytochrome P450 enzymes (notably CYP3A4), slowing conversion to desbutyl-lumefantrine [7] [9].
  • Chromatographic Behavior: Nearly identical hydrophobicity to unlabeled Lumefantrine ensures co-elution during separation, while the 9 Da mass difference enables clear distinction in mass spectrometry [3] [7].
  • Spectral Properties: Retains the UV absorption profile of Lumefantrine (λmax ≈ 335 nm), facilitating HPLC-UV detection [1] [7].

Role as a Stable Isotope-Labeled Internal Standard

Lumefantrine-d9 serves as an essential internal standard (IS) in quantitative bioanalysis due to its near-identical physicochemical properties to the native drug, offset by a distinct mass spectral signature. This dual characteristic addresses key challenges in antimalarial drug quantification [4] [7] [9]:

  • Matrix Effect Correction: Co-elution with Lumefantrine allows it to experience identical ion suppression/enhancement effects from biological matrices (e.g., plasma proteins, lipids), enabling precise normalization [4] [9].
  • Recovery Monitoring: Accounts for losses during sample preparation (extraction, evaporation) due to structural similarity.
  • Retention Time Marker: Provides a reference for chromatographic alignment, critical for high-throughput analyses.

Operational Advantages in Mass Spectrometry:In LC-MS/MS systems, Lumefantrine-d9 generates predictable mass transitions (e.g., m/z 538 → 510 for Lumefantrine-d9 vs. m/z 529 → 501 for Lumefantrine), eliminating cross-talk between channels [3] [7]. This specificity is vital given Lumefantrine’s variable absorption kinetics in malaria patients – peak plasma concentrations range from 0.25–19.8 μg/mL depending on food intake and disease severity [8]. By spiking known concentrations of Lumefantrine-d9 into samples pre-processing, laboratories achieve >95% accuracy in quantifying Lumefantrine and its metabolites, even at sub-ng/mL levels [4] [7].

Significance in Antimalarial Drug Analysis and Pharmacokinetic Studies

The deployment of Lumefantrine-d9 has revolutionized the assessment of artemether-lumefantrine (AL) combination therapies, particularly regarding bioavailability, metabolism, and therapeutic efficacy.

Pharmacokinetic Protocol Standardization

AL therapy exhibits complex pharmacokinetics due to:

  • Food-Dependent Absorption: Lumefantrine bioavailability increases 108% (90% CI: 64–164%) when administered with high-fat meals, but remains erratic in acute malaria where patients are anorexic [8].
  • Dose-Limited Exposure: Six-dose regimens yield 60–100% higher AUC (Area Under Curve) than four-dose regimens, directly impacting cure rates [8].
  • Genetic Polymorphisms: CYP2B6 and CYP3A5 variants significantly alter plasma concentrations of active metabolites like desbutyl-lumefantrine (DBL) [5].

Table 2: Key Findings Enabled by Lumefantrine-d9 in Clinical Pharmacokinetics

Study FocusMethodologyLumefantrine-d9-Enabled Insight
Food Effect QuantificationLC-MS/MS of plasma from fed/fasted patientsHigh-fat meals increase bioavailability by 2–10-fold; plasma Tmax delayed to 6–8h [8]
Metabolite KineticsSimultaneous Lumefantrine & DBL quantificationDBL AUC correlates with CYP3A5 genotype (1/3 vs. 1/6, p=0.026) [5]
Regimen OptimizationSparse sampling in community settingsSix-dose regimens maintain [Lumefantrine] >280 ng/mL for 252h vs. 204h in four-dose [8]
Generic Drug EquivalenceComparative AUC for innovator vs. genericsDay 7 plasma [Lumefantrine] ≥200 ng/mL across generics (Ghana study) [5]

Lumefantrine-d9 also underpins critical pharmacogenetic discoveries. For example, Ghanaian patients carrying CYP3A51/6 alleles showed 35% higher DBL exposure than 1/3 carriers (p = 0.026), explaining inter-individual efficacy variations [5]. Similarly, it enables rigorous quality monitoring of generic AL formulations in endemic regions – a 2024 Ghana trial confirmed all tested generics maintained therapeutic plasma concentrations (≥200 ng/mL at day 7) when dosed correctly [5].

Analytical Method Advancements

LC-MS/MS protocols using Lumefantrine-d9 achieve unprecedented sensitivity:

  • Lower Limit of Quantification (LLOQ): 57 ng/mL in plasma, critical for detecting subtherapeutic levels [8].
  • Multiplexed Metabolite Tracking: Concurrent quantification of artemether, dihydroartemisinin (DHA), and DBL using deuterated analogs calibrated against Lumefantrine-d9 [5].
  • Capillary Blood Validation: Paired venous/capillary sampling confirmed capillary measurements (facilitated by sparse sampling) correlate with venous plasma concentrations (r = 0.93) [8].

Table 3: Lumefantrine-d9 in Advanced Antimalarial Assay Platforms

Analytical ChallengeSolution via Lumefantrine-d9Impact on Malaria Research
Plasma Protein BindingCorrects for variable recovery (CV <5%)Enables accurate free drug concentration measurements
DBL as Resistance MarkerCo-quantification of Lumefantrine and DBLLinks elevated DBL:Lumefantrine ratios to CYP-mediated resistance [4] [5]
High-Throughput ScreeningAutomated 96-well extraction with IS additionSupports pharmacokinetic studies in >200 patients [5] [8]
Multi-Drug InteractionCross-normalization with artemisinin ISReveals nevirapine-induced metabolism changes [5]

The future trajectory of Lumefantrine-d9 includes applications in:

  • Pharmacodynamic Modeling: Correlating time above MIC (280 ng/mL) with parasite clearance rates.
  • Pediatric Formulation Development: Assessing bioavailability differences in children using microsampling.
  • Resistance Surveillance: Detecting rising DBL:Lumefantrine ratios as a biomarker of altered metabolism in field isolates [4] [5].

Properties

Product Name

Lumefantrine-d9

Molecular Formula

C₃₀H₂₃D₉Cl₃NO

Molecular Weight

538

Synonyms

Benflumelol-d9; Benflumetol-d9; dl-Benflumelol-d9;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.